molecular formula C12H17ClFN B1434857 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803603-46-4

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride

Cat. No.: B1434857
CAS No.: 1803603-46-4
M. Wt: 229.72 g/mol
InChI Key: SRCIMEDJIORSTL-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom and an ethyl group attached to the phenyl ring, along with a pyrrolidine ring structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and interactions due to its unique structural features.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-3-fluoropyrrolidine hydrochloride
  • 3-(4-Chlorophenyl)-3-fluoropyrrolidine hydrochloride
  • 3-(4-Bromophenyl)-3-fluoropyrrolidine hydrochloride

Uniqueness

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of the ethyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. The combination of the fluorine atom and the ethyl group enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3-(4-ethylphenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12;/h3-6,14H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCIMEDJIORSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride
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3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride
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3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 4
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 5
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 6
3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride

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